molecular formula C6H10ClF2N B13028987 3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride

3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B13028987
M. Wt: 169.60 g/mol
InChI Key: RCBKDRZPQBXQFN-UHFFFAOYSA-N
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Description

3,3-Difluorobicyclo[310]hexan-6-amine hydrochloride is a fluorinated bicyclic amine compound It is characterized by its unique bicyclo[310]hexane structure, which includes two fluorine atoms at the 3-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using transition metal catalysis, such as Ru(II) or Co(II) catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or fluorinated derivatives.

Scientific Research Applications

3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to its specific fluorination pattern and the presence of an amine group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-3-4(2-6)5(3)9;/h3-5H,1-2,9H2;1H

InChI Key

RCBKDRZPQBXQFN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)CC1(F)F.Cl

Origin of Product

United States

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